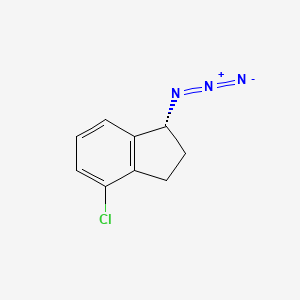

(1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene

Description

Properties

IUPAC Name |

(1R)-1-azido-4-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMACNSODEZCDIR-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N=[N+]=[N-])C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-chloro-2,3-dihydro-1H-indene.

Azidation Reaction: The azido group is introduced through a nucleophilic substitution reaction, where sodium azide reacts with 4-chloro-2,3-dihydro-1H-indene under suitable conditions, such as in the presence of a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene can undergo nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming nitrene intermediates.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in DMF.

Reduction: Hydrogen gas with palladium catalyst.

Oxidation: Various oxidizing agents, depending on the desired product.

Major Products Formed:

Substitution: Formation of substituted indene derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of nitrene intermediates and other oxidized products.

Scientific Research Applications

Chemistry:

Synthetic Intermediates: (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene serves as a valuable intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Potential Drug Development: The compound’s unique structure may be explored for developing new pharmaceuticals, particularly those targeting specific biological pathways.

Industry:

Materials Science: The compound may be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene involves its ability to participate in various chemical reactions due to the presence of the azido and chloro groups. These functional groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and molecular targets would depend on the context of its application, such as in synthetic chemistry or biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indene Core

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene | C₉H₈ClN₃ | 1-azido (R), 4-chloro | ~177.6 | Azide, Chloro |

| (1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene | C₉H₈N₄O₂ | 1-azido (R), 4-nitro | ~204.2 | Azide, Nitro (EWG*) |

| 1-Chloro-4,6-difluoro-2,3-dihydro-1H-indene | C₉H₇ClF₂ | 1-chloro, 4,6-difluoro | 188.6 | Chloro, Fluoro (EWG) |

| 4-Chloro-2-methyl-2,3-dihydroinden-1-one | C₁₀H₉ClO | 4-chloro, 2-methyl, 1-keto | 180.6 | Ketone, Chloro, Methyl |

| 5-Bromo-6-chloro-2,3-dihydro-1H-indene | C₉H₇BrCl | 5-bromo, 6-chloro | 235.5 | Bromo, Chloro (Halogens) |

| (1R)-4-Fluoro-2,3-dihydro-1H-inden-1-ol | C₉H₉FO | 1-hydroxy (R), 4-fluoro | ~152.2 | Hydroxyl, Fluoro |

*EWG: Electron-Withdrawing Group

Stereochemical and Conformational Effects

- The R-configuration at position 1 in the target compound reduces conformational flexibility compared to racemic mixtures, as seen in (1R,2R)-4-(benzyloxy)-1-chloro-2-tosyl-2,3-dihydro-1H-indene . This chirality enhances specificity in biological targets, such as Gαq/11-coupled muscarinic receptors .

Biological Activity

(1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene is a compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, including an azido group and a chlorine atom, allow it to participate in various chemical reactions, making it a valuable intermediate for developing pharmaceuticals and other bioactive compounds. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound has the following chemical structure:

- IUPAC Name : (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene

- Molecular Formula : C9H8ClN3

- Molecular Weight : 197.63 g/mol

The biological activity of (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene is primarily attributed to its azido and chloro functional groups. These groups can engage in various chemical reactions, including:

- Nucleophilic Substitution : The azido group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

- Reduction Reactions : The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

- Cycloaddition Reactions : The azido group participates in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles that may exhibit biological activity .

Drug Development

(1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene has shown potential in drug development due to its ability to form triazole derivatives. Triazoles are known for their biological activities, including antifungal and anticancer properties. Research indicates that compounds containing triazole moieties can effectively inhibit various biological pathways .

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This property is particularly useful in developing targeted drug delivery systems and diagnostic tools .

Case Studies and Research Findings

Recent studies have highlighted the versatility of (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene in synthesizing biologically active compounds:

-

Synthesis of Triazole Derivatives : A study demonstrated that (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene could undergo cycloaddition reactions with alkynes to yield various triazole derivatives with significant biological activities .

Reaction Type Yield (%) Biological Activity Cycloaddition with alkyne 70 - 90 Antifungal activity Reduction to amine 65 - 80 Anticancer properties - Antimicrobial Activity : The compound's derivatives have been tested for antimicrobial properties against various pathogens. Results indicated that certain derivatives exhibited inhibitory effects on bacterial growth .

- Cytotoxicity Studies : Cytotoxicity assays conducted on cancer cell lines revealed that triazole derivatives synthesized from (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene showed promising results in reducing cell viability, indicating potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.